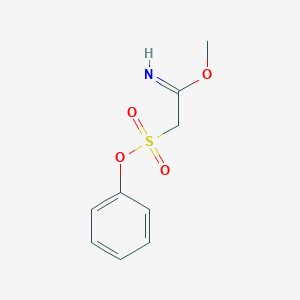
acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is a chemical compound that combines the properties of acetic acid with a chiral diol structure The presence of the 4-chlorophenyl group adds to its unique chemical characteristics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and a chiral diol precursor.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
化学反応の分析
Types of Reactions
Oxidation: Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the effects of chiral molecules on biological systems. Its interactions with proteins and other biomolecules provide insights into stereochemistry and molecular recognition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
作用機序
The mechanism of action of acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of the chiral center and the 4-chlorophenyl group influences its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- Acetic acid;(1S)-1-(4-fluorophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-bromophenyl)ethane-1,2-diol
- Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol
Uniqueness
Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness affects its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
特性
CAS番号 |
647026-52-6 |
|---|---|
分子式 |
C12H17ClO6 |
分子量 |
292.71 g/mol |
IUPAC名 |
acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9ClO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1 |
InChIキー |
XDLWSYXSFMMDKZ-YCBDHFTFSA-N |
異性体SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)Cl |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)
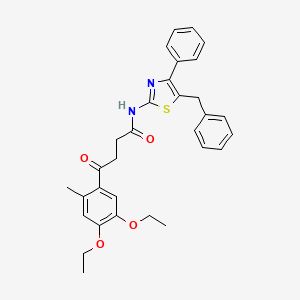
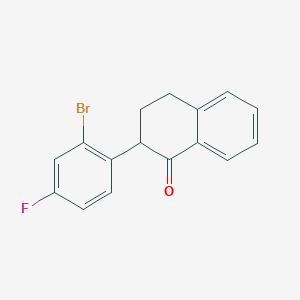


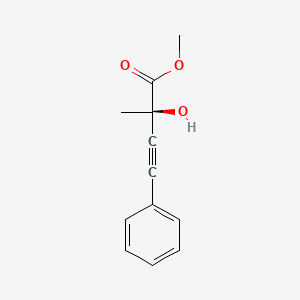
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
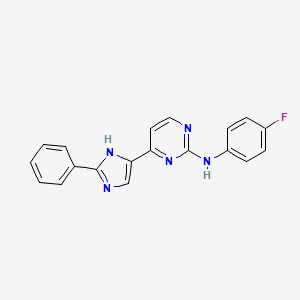
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)

![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)
